molecular formula C3H6N2O2 B1582979 Methylenediformamide CAS No. 6921-98-8

Methylenediformamide

Cat. No.: B1582979
CAS No.: 6921-98-8
M. Wt: 102.09 g/mol
InChI Key: QPJQPYQZFKFTHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenediformamide can be synthesized through several methods. One common approach involves the reaction of formamide with formaldehyde under acidic conditions. The reaction proceeds as follows: [ \text{2 HCONH2 + CH2O → HCONHCH2NHCHO + H2O} ] This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method involves the controlled addition of formaldehyde to a solution of formamide in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound, which is subsequently purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methylenediformamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formic acid and other by-products.

    Reduction: It can be reduced to formamide and methanol under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Formamide and methanol.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Methylenediformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: this compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.

    Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.

Mechanism of Action

The mechanism by which methylenediformamide exerts its effects involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The methylene bridge in this compound allows it to act as a linker, facilitating the formation of stable complexes. This property is particularly useful in the study of enzyme mechanisms and protein-protein interactions.

Comparison with Similar Compounds

Methylenediformamide can be compared with other similar compounds, such as:

    Formamide: A simpler compound with a single formamide group. It is less reactive and has fewer applications compared to this compound.

    Dimethylformamide: Contains two methyl groups attached to the nitrogen atom. It is widely used as a solvent in organic synthesis but lacks the unique bridging structure of this compound.

    N,N’-Dimethylenebisformamide: Similar to this compound but with an additional methylene bridge. It has different reactivity and applications due to its more complex structure.

This compound stands out due to its unique methylene bridge, which imparts distinct chemical properties and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(formamidomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJQPYQZFKFTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064504
Record name Formamide, N,N'-methylenebis-
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-98-8
Record name N,N′-Methylenebis[formamide]
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Record name Methylenebisformamide
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Record name Methylenediformamide
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Record name Formamide, N,N'-methylenebis-
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Record name Formamide, N,N'-methylenebis-
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Record name N,N'-methylenebisformamide
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Record name Methylenebisformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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